Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate
Overview
Description
Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate is an organic compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol . It belongs to the class of piperidinecarboxylic acids, which are compounds containing a piperidine ring bearing a carboxylic acid group . This compound is primarily used in research and development within the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate typically involves the reaction of 4-hydroxypiperidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at low temperatures (0°C) to ensure the stability of the reactants and products . The mixture is stirred for about 30 minutes to complete the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and storage of chemicals to maintain product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is 4-(carboxymethyl)piperidine-1-carboxylate.
Reduction: The major product is 4-(hydroxymethyl)piperidine-1-ethanol.
Substitution: The products vary depending on the substituent introduced.
Scientific Research Applications
Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of new drugs, particularly those targeting the central nervous system.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The molecular targets and pathways involved vary based on the structure of the final active compound derived from it.
Comparison with Similar Compounds
Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate can be compared with other piperidine derivatives such as:
- Ethyl 4-(methyl)piperidine-1-carboxylate
- Ethyl 4-(ethyl)piperidine-1-carboxylate
- Ethyl 4-(hydroxyethyl)piperidine-1-carboxylate
These compounds share a similar piperidine ring structure but differ in the substituents attached to the ring. The uniqueness of this compound lies in its hydroxymethyl group, which provides distinct reactivity and potential for further functionalization.
Properties
IUPAC Name |
ethyl 4-(hydroxymethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-2-13-9(12)10-5-3-8(7-11)4-6-10/h8,11H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDXEVJPPXFECF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599769 | |
Record name | Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118156-56-2 | |
Record name | Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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